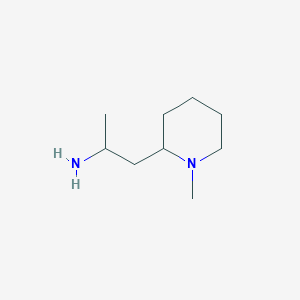

1-(1-Methylpiperidin-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpiperidin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(10)7-9-5-3-4-6-11(9)2/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWRCCVYUBWINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification Within Amines and Piperidine Derivatives

1-(1-Methylpiperidin-2-yl)propan-2-amine is classified as a secondary amine and a substituted piperidine (B6355638). The core of its structure is the piperidine ring, a six-membered heterocycle containing one nitrogen atom. This ring is substituted at the first position with a methyl group and at the second position with a propan-2-amine group. The presence of the aminopropyl side chain further categorizes it within a specific subgroup of piperidine derivatives that are of particular interest in medicinal chemistry.

The structural features of this compound are detailed in the table below:

| Feature | Description |

| Core Structure | Piperidine |

| Substituents | 1-methyl, 2-(propan-2-amine) |

| Functional Groups | Secondary Amine, Tertiary Amine |

| Chirality | The carbon at the second position of the piperidine ring and the carbon at the second position of the propane chain are chiral centers, leading to the possibility of multiple stereoisomers. |

Academic Context and Research Interest in the 1 1 Methylpiperidin 2 Yl Propan 2 Amine Scaffold

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds and approved drugs. nih.gov The academic interest in piperidine derivatives stems from their ability to interact with a wide range of biological targets, including receptors and enzymes in the central nervous system.

While direct research on 1-(1-Methylpiperidin-2-yl)propan-2-amine is not extensively documented in publicly available literature, significant academic interest exists for structurally similar compounds. For instance, the related compound 1-(3-Aminopropyl)-2-methylpiperidine is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com This suggests that the this compound scaffold holds similar potential and is an area of active investigation within academic and industrial laboratories.

The research interest in this scaffold is driven by the desire to develop new chemical entities with improved pharmacological profiles. The specific arrangement of the methyl group on the piperidine nitrogen and the aminopropyl side chain can influence the compound's physicochemical properties, such as its basicity, lipophilicity, and conformational flexibility, all of which are critical for its biological activity.

Overview of Research Areas Pertaining to 1 1 Methylpiperidin 2 Yl Propan 2 Amine

Established Synthetic Routes to the 1-Methylpiperidine (B42303) Core

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.gov Consequently, numerous methods for its synthesis have been developed. These can be broadly categorized into the de novo construction of the ring through cyclization, the modification of aromatic precursors like pyridines via hydrogenation, and the subsequent functionalization of a pre-formed piperidine ring.

Cyclization Reactions in Piperidine Synthesis

The formation of the piperidine ring from acyclic precursors is a fundamental approach in organic synthesis. These methods involve creating one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring.

A variety of cyclization strategies have been reported. One-pot syntheses from alkyl dihalides and primary amines can be achieved through cyclocondensation in an aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org Another prominent method is the Dieckmann condensation, which is frequently used to synthesize 4-piperidones, key intermediates that can be further modified. dtic.mil This process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by base-catalyzed intramolecular cyclization. dtic.mil

More modern approaches include metal-catalyzed reactions. For instance, an Iridium-catalyzed N-heterocyclization of primary amines with diols provides an efficient route to various cyclic amines, including piperidines. organic-chemistry.org Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Radical-mediated cyclizations also offer a powerful tool for piperidine synthesis. nih.gov For example, the intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce piperidines in good yields. nih.gov

| Method | Typical Precursors | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| N-Heterocyclization | Primary amines, Diols | Cp*Ir complex | organic-chemistry.org |

| Dieckmann Condensation | Primary amines, α,β-Unsaturated esters | Base (e.g., NaOEt) | dtic.mil |

| Oxidative Amination | Alkenyl amines | Gold(I) or Palladium complexes | nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | nih.gov |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Electrochemical cell | researchgate.net |

Hydrogenation Strategies for Piperidine Ring Formation

The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and widely used methods for synthesizing the piperidine scaffold. researchgate.net This approach benefits from the wide availability of pyridine precursors. The primary challenge lies in the aromatic stability of the pyridine ring, which often necessitates the use of active catalysts and specific reaction conditions. researchgate.netchemrxiv.org

A range of heterogeneous and homogeneous catalysts have been employed for this transformation. Platinum oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in acidic media like glacial acetic acid, often requiring hydrogen pressures between 50 and 70 bar. asianpubs.org Other common heterogeneous catalysts include palladium, nickel, rhodium, and ruthenium, each offering different levels of activity and selectivity. researchgate.netasianpubs.org Bimetallic catalysts have also been shown to enhance activity, achieving high conversion and selectivity under milder conditions. abo.fi

Homogeneous catalysis offers alternative routes. An Iridium(III)-catalyzed ionic hydrogenation has been developed, which is notable for its tolerance of reduction-sensitive functional groups such as nitro, azido, and bromo groups. chemrxiv.org Another approach involves the rhodium-catalyzed asymmetric transfer hydrogenation of N-benzylpyridinium salts, using a formic acid/triethylamine mixture as the hydrogen source, which can produce chiral piperidines. dicp.ac.cn

| Catalyst System | Type | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Heterogeneous | 50-70 bar H₂, glacial acetic acid, room temp. | Effective for various substituted pyridines. | asianpubs.org |

| Iridium(III) complex | Homogeneous | Low catalyst loading, ionic hydrogenation. | Tolerates sensitive functional groups. | chemrxiv.org |

| Rhodium complex | Homogeneous | Transfer hydrogenation (formic acid/triethylamine). | Can be used for asymmetric synthesis. | dicp.ac.cn |

| Pd/C, Raney Ni | Heterogeneous | Elevated temperature and/or pressure. | Widely used, cost-effective. | researchgate.net |

| Bimetallic (e.g., Pd-based) | Heterogeneous | 60°C, 70 atm H₂ | High activity and selectivity. | abo.fi |

Functionalization of Precursor Piperidines

Once the piperidine ring is formed, it can be further modified to install the required substituents. For the target compound, this involves methylation of the ring nitrogen and introduction of the side chain at the C2 position.

N-methylation is a common transformation. For secondary piperidines, this can be readily achieved through reductive amination with formaldehyde (B43269). A typical procedure involves reacting the piperidine with an aqueous solution of formaldehyde in the presence of a mild reducing agent like sodium cyanoborohydride. chemicalbook.com

Introducing substituents onto the carbon framework of the piperidine ring, particularly at a specific position, can be more challenging. Direct C-H functionalization has emerged as a powerful strategy. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can achieve site-selective functionalization. nih.gov The selectivity for the C2, C3, or C4 position can be controlled by the choice of the rhodium catalyst and the nitrogen protecting group. nih.govresearchgate.net For C2 functionalization, which is relevant for the synthesis of this compound, specific catalyst/protecting group combinations, such as Rh₂(R-TCPTAD)₄ with an N-Boc group, have been identified. nih.gov

Approaches to the Propan-2-amine Side Chain Elaboration

The synthesis of the propan-2-amine side chain and its attachment to the C2 position of the 1-methylpiperidine core is the second key synthetic challenge. This can be accomplished through carbon-carbon bond-forming reactions followed by the introduction of the amine functionality.

Grignard Reagent Applications in Amine Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and epoxides. wikipedia.orglibretexts.org In the context of synthesizing the target molecule, a Grignard reaction could be used to attach the three-carbon backbone of the side chain. For instance, a 1-methylpiperidine-2-carboxaldehyde could be reacted with isopropylmagnesium bromide. This would form a secondary alcohol, which would then need to be converted into the desired primary amine.

While Grignard reagents are potent carbon nucleophiles, they are also strong bases and will react with acidic protons, such as those on primary or secondary amines. quora.com This reactivity complicates their use in direct amination reactions. However, methods for the electrophilic amination of Grignard reagents have been developed. One such method involves reacting the Grignard reagent with an O-sulfonyloxime derivative, such as 1,3-dioxolan-2-one O-sulfonyloxime, to yield a primary amine. stackexchange.com This approach allows for the direct formation of a C-N bond from an organometallic precursor. stackexchange.com

Amination Reactions

Amination reactions are crucial for introducing the final amine group onto the side chain. Reductive amination is arguably the most common and versatile method for converting carbonyl compounds (aldehydes and ketones) into amines. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of a carbonyl compound with an amine (in this case, ammonia (B1221849) for a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, a key intermediate would be the ketone 1-(1-methylpiperidin-2-yl)propan-2-one. The reductive amination of this ketone with ammonia in the presence of a suitable reducing agent would directly yield the target compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts like Raney Nickel or palladium can also be employed. wikipedia.orgresearchgate.net The synthesis of similar structures, such as 2-aminopropanol from 1-hydroxy-2-propanone, has been demonstrated using nickel catalysts. fkit.hr

Optimization of Reaction Conditions and Yields

A common strategy for constructing the substituted piperidine core is through the catalytic hydrogenation of a corresponding pyridine precursor. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's efficiency and stereoselectivity. For instance, rhodium and platinum-based catalysts have been shown to be effective in the reduction of pyridine rings. Optimization studies often involve screening various catalysts and solvents to find the ideal combination that minimizes side reactions and maximizes the yield of the desired piperidine isomer.

Reductive amination is another key transformation in the synthesis of such compounds, often used to introduce the aminopropyl side chain. This reaction typically involves the condensation of a ketone or aldehyde with an amine, followed by reduction of the resulting imine. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride are often preferred as they can be used in one-pot procedures and tend to give good yields with high selectivity. Optimization of the pH, temperature, and stoichiometry of the reactants is essential to drive the reaction to completion and suppress the formation of byproducts.

The final N-methylation of the piperidine nitrogen is commonly achieved using formaldehyde and a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. The optimization of this step focuses on achieving complete methylation without over-alkylation or side reactions. The table below summarizes typical reaction parameters that are often optimized to enhance the yield of piperidine derivatives.

Table 1: Optimization of Reaction Conditions for Piperidine Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Catalyst (for Hydrogenation) | Pd/C | PtO₂ | Rh/C | Rh/C |

| Solvent | Ethanol | Methanol | Acetic Acid | Methanol |

| Temperature (°C) | 25 | 50 | 75 | 50 |

| Pressure (psi) | 50 | 100 | 150 | 100 |

| Reducing Agent (for Reductive Amination) | NaBH₄ | NaBH(OAc)₃ | H₂, Pd/C | NaBH(OAc)₃ |

| Yield (%) | 65 | 80 | 75 | >85 |

Purification Techniques in the Synthesis of this compound

The purification of this compound is a critical step to isolate the desired product from unreacted starting materials, reagents, and byproducts. Given that the target molecule contains two chiral centers, it can exist as a mixture of diastereomers. The separation of these diastereomers is a significant challenge in the purification process.

Chromatographic Methods: Column chromatography is a widely used technique for the purification of piperidine derivatives. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is crucial for achieving good separation. For the separation of diastereomers, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is often employed. The selection of the appropriate chiral column and mobile phase is determined through screening and optimization to achieve baseline separation of the diastereomeric peaks.

Crystallization: Fractional crystallization is another powerful technique for the separation of diastereomers. This method relies on the different solubilities of the diastereomeric salts formed by reacting the amine mixture with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The less soluble diastereomeric salt will crystallize out of the solution first, allowing for its separation by filtration. The purified diastereomer can then be obtained by treating the salt with a base to liberate the free amine. The efficiency of this process depends on the choice of solvent and the crystallization conditions, such as temperature and cooling rate.

Distillation: For volatile amine derivatives, distillation under reduced pressure can be an effective method of purification. This technique separates compounds based on their different boiling points.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enantiomeric and Diastereomeric Forms of this compound

The structure of this compound contains two chiral centers, which gives rise to multiple stereoisomers. A chiral center, or stereocenter, is a carbon atom bonded to four different groups. In this molecule, the first chiral center is at the C2 position of the piperidine ring, and the second is at the C2 position of the propan-2-amine side chain.

The presence of two chiral centers means that the compound can exist as a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

The four stereoisomers are:

(2R, 2'R)-1-(1-Methylpiperidin-2-yl)propan-2-amine

(2S, 2'S)-1-(1-Methylpiperidin-2-yl)propan-2-amine

(2R, 2'S)-1-(1-Methylpiperidin-2-yl)propan-2-amine

(2S, 2'R)-1-(1-Methylpiperidin-2-yl)propan-2-amine

The pairs ((2R, 2'R) and (2S, 2'S)) and ((2R, 2'S) and (2S, 2'R)) are enantiomers. The relationship between any other pairing, for example (2R, 2'R) and (2R, 2'S), is diastereomeric. Each of these stereoisomers would be expected to have identical physical properties to its enantiomer (e.g., melting point, boiling point) but would rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, have different physical properties and can be separated by standard laboratory techniques such as chromatography. The specific biological activity of each stereoisomer can also vary significantly. nih.gov

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R, 2'R) |

| (2R, 2'R) | - |

| (2S, 2'S) | Enantiomer |

| (2R, 2'S) | Diastereomer |

| (2S, 2'R) | Diastereomer |

Stereoselective Synthetic Approaches for Chiral Amine Centers

The synthesis of specific stereoisomers of this compound would require stereoselective methods to control the configuration at both chiral centers.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for establishing chirality. For a compound like this compound, this could potentially be applied to a precursor containing a double bond. For instance, the reduction of an enamine or imine precursor could introduce one of the chiral centers. The choice of a chiral catalyst, often a transition metal complex with a chiral ligand, is crucial for achieving high enantioselectivity. While no specific examples for this exact compound are documented, the principle is widely applied in the synthesis of chiral amines and piperidines.

Chiral Auxiliaries and Catalysis in Amine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one or both of the chiral centers. For example, a chiral auxiliary on the piperidine nitrogen could direct the stereoselective addition of the propan-2-amine side chain.

Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of a chiral product. This is often a more efficient approach than the use of stoichiometric chiral auxiliaries. Various chiral catalysts, including enzymes and metal-ligand complexes, have been developed for the synthesis of chiral amines.

Chromatographic Separation of Stereoisomers

Since the different stereoisomers of this compound would likely exhibit different biological activities, their separation and individual characterization are crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. nih.govmdpi.com The principle behind this technique is the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. mdpi.com

For the separation of the diastereomers of this compound, standard chromatographic techniques such as column chromatography or even gas chromatography could be effective, as diastereomers have different physical properties.

Table 2: Potential Chromatographic Methods for Stereoisomer Separation

| Stereoisomer Type | Separation Principle | Common Techniques |

| Enantiomers | Differential interaction with a chiral environment | Chiral HPLC, Chiral SFC |

| Diastereomers | Differences in physical properties (e.g., polarity, boiling point) | Standard Column Chromatography, HPLC, GC |

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers are separated, determining their absolute and relative configurations is a critical step. Several analytical techniques can be employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the stereoisomers (often as a salt with a known chiral acid or base), a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, more advanced NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to determine the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and, in some cases, to determine their absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

In the absence of direct experimental data for this compound, the application of these established methodologies would be the standard approach to fully characterize its stereoisomers.

Advanced Analytical Characterization Techniques for 1 1 Methylpiperidin 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 1-(1-Methylpiperidin-2-yl)propan-2-amine would provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between adjacent protons. The spectrum is expected to show a complex pattern of signals corresponding to the protons on the piperidine (B6355638) ring and the propanamine side chain.

Key expected signals would include:

N-Methyl Protons: A singlet, integrating to three protons, for the methyl group attached to the piperidine nitrogen.

Piperidine Ring Protons: A series of complex multiplets for the protons on the piperidine ring. The proton at the C2 position, being adjacent to the nitrogen and the propyl side chain, would appear as a distinct multiplet.

Propanamine Side Chain Protons:

A doublet for the methyl group (CH₃) on the side chain, split by the adjacent methine (CH) proton.

A multiplet for the methine proton (CH-NH₂), which would be coupled to the adjacent methyl and methylene (B1212753) protons.

Two diastereotopic protons of the methylene group (CH₂) adjacent to the piperidine ring, appearing as complex multiplets.

Amine Protons: A broad singlet for the primary amine (NH₂) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on similar structures. Actual values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Piperidine Ring Protons (C3, C4, C5-H) | 1.2 - 1.8 | m (multiplet) | 6H |

| Piperidine Ring Proton (C6-H) | 1.9 - 2.2 | m | 2H |

| N-Methyl Protons (N-CH₃) | 2.2 - 2.4 | s (singlet) | 3H |

| Piperidine Ring Proton (C2-H) | 2.5 - 2.8 | m | 1H |

| Propanamine Methine Proton (CH-NH₂) | 2.8 - 3.1 | m | 1H |

| Propanamine Methylene Protons (CH₂) | 1.1 - 1.5 | m | 2H |

| Propanamine Methyl Protons (CH₃) | 1.0 - 1.2 | d (doublet) | 3H |

| Amine Protons (NH₂) | 1.0 - 2.0 (variable) | br s (broad singlet) | 2H |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on similar structures. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Propanamine Methyl (CH₃) | 20 - 25 |

| Piperidine C4 | 25 - 30 |

| Piperidine C3, C5 | 30 - 35 |

| Propanamine Methylene (CH₂) | 35 - 40 |

| N-Methyl (N-CH₃) | 40 - 45 |

| Propanamine Methine (CH-NH₂) | 45 - 50 |

| Piperidine C6 | 55 - 60 |

| Piperidine C2 | 60 - 65 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For instance, it would show correlations between the methine proton of the propanamine side chain and the adjacent methyl and methylene protons. It would also map the connectivity of the protons around the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. An HMBC spectrum would be crucial for connecting the side chain to the piperidine ring. For example, a correlation would be expected between the protons on the methylene group of the side chain and the C2 and C3 carbons of the piperidine ring. Similarly, correlations between the N-methyl protons and the C2 and C6 carbons of the piperidine ring would confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₂₀N₂, giving it a monoisotopic mass of 156.1626 Da.

A key principle in the mass spectrometry of amines is the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. In this case, with two nitrogen atoms, the molecular ion peak ([M]⁺) would be expected at an even m/z value, specifically m/z 156.

The primary fragmentation pathway for cyclic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, several key fragmentation patterns would be anticipated:

Loss of the propan-2-amine side chain: Cleavage of the bond between C2 of the piperidine ring and the side chain would result in a fragment corresponding to the 1-methylpiperidine (B42303) moiety.

α-Cleavage within the side chain: Fragmentation adjacent to the primary amine group is also likely, leading to the formation of a characteristic ion at m/z 44 ([CH(CH₃)NH₂]⁺).

Ring opening and fragmentation: The piperidine ring itself can undergo cleavage, typically initiated by α-cleavage at the C2-C3 or C2-N bond, followed by further fragmentation. A dominant fragment ion is often observed at m/z 98, corresponding to the [M-C₃H₇N]⁺ fragment from the loss of the aminopropyl sidechain, or at m/z 84, corresponding to the loss of the entire sidechain and subsequent rearrangement.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the elemental composition of the parent molecule and its fragments with high accuracy. An HRMS measurement of the molecular ion would confirm the elemental formula C₉H₂₀N₂ by providing a mass measurement very close to the calculated exact mass of 156.1626 Da. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amines. In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, at m/z 157.1704. This pseudomolecular ion can then be subjected to tandem mass spectrometry (MS/MS), where it is fragmented to produce a characteristic pattern that aids in structural confirmation. The fragmentation of the [M+H]⁺ ion would likely follow similar pathways as described above, providing further confidence in the structural assignment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides valuable information for structural elucidation. For N-alkylated piperidine derivatives, common fragmentation pathways involve cleavage of the piperidine ring and loss of substituents. Key fragmentation ions for this compound would be expected to arise from the cleavage of the bond between the piperidine ring and the propan-2-amine side chain, as well as fragmentation of the side chain itself. While a specific mass spectrum for this exact compound is not publicly available, analysis of similar structures suggests that characteristic ions would be observed.

Table 1: Postulated GC-MS Fragmentation Data for this compound

| Fragment | Postulated Structure | m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₂₂N₂]⁺ | 170 |

| [M-CH₃]⁺ | Loss of a methyl group | 155 |

| [M-C₃H₇N]⁺ | Cleavage of the propan-2-amine group | 112 |

| [C₆H₁₂N]⁺ | 1-Methylpiperidine fragment | 98 |

Note: This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. For non-volatile or thermally labile compounds like this compound, LC-MS/MS is often preferred over GC-MS. The liquid chromatograph first separates the compound from the sample matrix. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺.

In the tandem mass spectrometer, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. This process is highly specific and allows for the development of sensitive and selective quantitative methods, such as multiple reaction monitoring (MRM). The fragmentation in ESI-MS/MS is generally less extensive than in EI-MS, often involving the loss of neutral molecules or cleavage at the most labile bonds.

Table 2: Predicted LC-MS/MS Transitions for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Postulated Neutral Loss |

|---|---|---|

| 171 | 112 | C₃H₉N (propan-2-amine) |

| 171 | 98 | C₄H₁₁N |

Note: This data is predictive and based on the principles of ESI-MS/MS fragmentation for similar amine-containing compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR peaks would include N-H stretching vibrations from the primary amine, C-H stretching from the alkyl groups, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would also show characteristic peaks for C-H and C-N bonds, which can help to confirm the structural assignments made from the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch (primary amine) | 3300-3500 (two bands) | 3300-3500 |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| N-H Bend (primary amine) | 1590-1650 | 1590-1650 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful crystal structure determination would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperidine ring (typically a chair conformation in similar structures) and the stereochemistry of the chiral centers. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the primary amine, would be elucidated. As of now, the crystal structure of this compound has not been reported in the crystallographic databases.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS). The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The peak area is proportional to the concentration, allowing for accurate quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UHPLC method for this compound would offer a more efficient separation from potential impurities and a lower limit of detection for quantification.

Table 4: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV (if applicable) or MS | MS |

Note: These are exemplary conditions and would require optimization for the specific analysis of this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A thorough investigation into the chemical compound this compound indicates a significant lack of publicly available scientific literature and research data. Despite a comprehensive search for information pertaining to its theoretical molecular interactions, structure-binding relationships, and in vitro receptor binding assays, no specific studies detailing these aspects for this particular molecule could be identified.

Consequently, it is not possible to provide a detailed article based on the requested outline, which includes computational chemistry and molecular modeling studies such as Density Functional Theory (DFT) calculations, molecular docking simulations, and the analysis of quantum chemical parameters. Furthermore, information regarding in vitro receptor binding assays, including characterization of binding to specific receptor subtypes like acetylcholinesterase and serotonin (B10506) receptors, and comparative structure-binding relationship (SBR) analysis with related piperidine derivatives, is not available in the public domain for this compound.

While extensive research exists for the broader class of piperidine derivatives, the strict focus on this compound, as per the user's instructions, precludes the inclusion of data from related but distinct chemical entities. The absence of specific scholarly articles, experimental data, and computational analyses for this compound prevents the creation of a scientifically accurate and detailed report as requested.

Exploration of Theoretical Molecular Interactions and Structure Binding Relationships of 1 1 Methylpiperidin 2 Yl Propan 2 Amine

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)

A detailed analysis of the non-covalent interactions for 1-(1-Methylpiperidin-2-yl)propan-2-amine, including specific hydrogen bonding geometries and a Hirshfeld surface analysis, cannot be completed at this time due to the absence of a published crystal structure for this compound.

Such an analysis would typically involve:

Hydrogen Bonding: Identifying and quantifying the hydrogen bonds that dictate the molecule's conformation and its packing in a crystal lattice. This would include donor-acceptor distances and angles. The primary amine (-NH2) group and the tertiary amine within the piperidine (B6355638) ring would be expected to be key participants in such interactions, acting as hydrogen bond donors and acceptors, respectively.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal. A Hirshfeld surface analysis would provide:

A d_norm surface map, indicating regions of close intermolecular contact.

Without the foundational crystallographic data, any discussion would be purely theoretical and could not include the requested detailed research findings or data tables.

In Vitro Biotransformation Pathways and Metabolite Profiling of 1 1 Methylpiperidin 2 Yl Propan 2 Amine

In Vitro Metabolic Stability Studies in Enzymatic Systems

Metabolic stability, assessed by the rate of disappearance of a parent compound in the presence of metabolically active systems, is a key parameter in drug discovery. nih.gov For 1-(1-Methylpiperidin-2-yl)propan-2-amine, its stability would be evaluated in various in vitro systems to predict its in vivo clearance.

Human liver microsomes (HLMs) are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net In a typical HLM assay, this compound would be incubated with HLMs in the presence of necessary cofactors like NADPH. The rate of its degradation would be monitored over time to determine its intrinsic clearance. nih.gov Compounds with a piperidine (B6355638) moiety can undergo various metabolic reactions in this system, including N-dealkylation and hydroxylation. acs.orgresearchgate.net

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Interpretation |

| Incubation Time (min) | 0, 15, 30, 45, 60 | Standard time points for stability assessment. |

| Parent Compound Remaining (%) | (Hypothetical Data) | A rapid decrease would suggest low metabolic stability. |

| In Vitro Half-life (t½, min) | (Calculated Value) | Indicates the time taken for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | (Calculated Value) | A measure of the inherent metabolic capacity of the liver for the compound. |

To identify the specific CYP isoforms responsible for the metabolism of this compound, incubations with a panel of recombinant human CYP enzymes would be conducted. researchgate.net This allows for the precise determination of which enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are the primary contributors to its metabolism. For many piperidine-containing drugs, CYP3A4 is a major enzyme involved in N-dealkylation. nih.govacs.org

Table 2: Predicted Contribution of Recombinant CYP450 Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Metabolic Rate (Hypothetical) | Primary Metabolic Reaction |

| CYP3A4 | High | N-Demethylation, Hydroxylation |

| CYP2D6 | Moderate | Hydroxylation |

| CYP2C9 | Low | Minor contributions |

| CYP2C19 | Low | Minor contributions |

| CYP1A2 | Negligible | Not a significant pathway |

Fungal biotransformation systems, such as those using the fungus Cunninghamella elegans, serve as valuable microbial models for mammalian drug metabolism. mdpi.com This fungus is known to possess a diverse range of cytochrome P450 enzymes that can produce metabolites similar to those found in humans. springermedizin.de Incubating this compound with C. elegans could reveal a broader profile of hydroxylated and other phase I metabolites. mdpi.comnih.gov

Identification of Primary Phase I Biotransformation Pathways

Phase I metabolic reactions introduce or expose functional groups on the parent compound, typically making it more polar and susceptible to phase II conjugation. For this compound, the primary expected pathways are hydroxylation and N-demethylation.

Hydroxylation is a common metabolic pathway for cyclic amines. nih.gov The piperidine ring of this compound offers several potential sites for hydroxylation, which would be catalyzed by CYP enzymes. The exact position of hydroxylation would depend on the steric and electronic properties of the molecule and its orientation within the enzyme's active site. Hydroxylation could also potentially occur on the propyl side chain. The resulting hydroxylated metabolites would be more polar than the parent compound.

Table 3: Potential Hydroxylated Metabolites of this compound

| Metabolite Name (Hypothetical) | Position of Hydroxylation |

| 3-Hydroxy-1-(1-methylpiperidin-2-yl)propan-2-amine | C3 of piperidine ring |

| 4-Hydroxy-1-(1-methylpiperidin-2-yl)propan-2-amine | C4 of piperidine ring |

| This compound-1-ol | C1 of propyl side chain |

N-dealkylation is a major metabolic route for many drugs containing N-alkyl groups, and this is particularly true for compounds with an N-methylpiperidine moiety. nih.govacs.orgnih.gov The N-methyl group of this compound is a likely target for oxidative N-demethylation, a reaction primarily catalyzed by CYP3A4. researchgate.net This process involves the oxidation of the methyl group to an unstable carbinolamine intermediate, which then spontaneously cleaves to yield the N-desmethyl metabolite and formaldehyde (B43269). Further oxidative dealkylation of the propan-2-amine side chain is also a possibility, though likely a minor pathway compared to N-demethylation of the piperidine nitrogen.

Table 4: Key N-Dealkylation Metabolite of this compound

| Metabolite Name | Metabolic Pathway |

| 1-(Piperidin-2-yl)propan-2-amine | N-Demethylation |

| 1-(1-Methylpiperidin-2-yl)-amine | Oxidative N-dealkylation of the side chain |

Other Oxidative Transformations

Beyond the primary metabolic routes, the in vitro biotransformation of compounds structurally similar to this compound involves several other oxidative reactions. These transformations are crucial for a comprehensive understanding of the compound's metabolic profile. Key among these are N-oxidation, hydroxylation of the piperidine ring, and oxidative deamination of the propan-2-amine side chain.

N-Oxidation: The tertiary amine of the N-methylpiperidine ring is susceptible to N-oxidation, a common metabolic pathway for cyclic tertiary amines. This reaction, primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), results in the formation of an N-oxide metabolite. This transformation can significantly alter the physicochemical properties of the parent compound, often leading to increased polarity and facilitating excretion.

Piperidine Ring Hydroxylation: Hydroxylation of the carbon atoms within the piperidine ring represents another significant oxidative pathway. Studies on various piperidine-containing pharmaceuticals have demonstrated that CYP-mediated oxidation can occur at positions C3 and C4 of the piperidine ring. nih.gov The regioselectivity of this hydroxylation is influenced by the specific CYP isoforms involved and the steric and electronic properties of the substituent groups on the ring. For this compound, hydroxylation could potentially occur at multiple positions on the piperidine ring, leading to a variety of hydroxylated metabolites.

Oxidative Deamination: The primary amine of the propan-2-amine side chain is a target for oxidative deamination. This process, often mediated by monoamine oxidases (MAOs) or CYP enzymes, would lead to the formation of a ketone, 1-(1-methylpiperidin-2-yl)propan-2-one, and the release of ammonia (B1221849). Subsequent reduction of the ketone could yield the corresponding secondary alcohol.

A summary of these potential oxidative transformations is presented in the table below.

| Transformation | Potential Metabolite | Enzymatic System |

| N-Oxidation | 1-(1-Methyl-1-oxido-piperidin-2-yl)propan-2-amine | CYP, FMO |

| Ring Hydroxylation | 1-(x-Hydroxy-1-methylpiperidin-2-yl)propan-2-amine (where x = 3 or 4) | CYP |

| Oxidative Deamination | 1-(1-Methylpiperidin-2-yl)propan-2-one | MAO, CYP |

Metabolite Structure Elucidation using High-Resolution Mass Spectrometry and NMR

The identification and structural characterization of metabolites formed during in vitro biotransformation studies are heavily reliant on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS): HR-MS, often coupled with liquid chromatography (LC-MS), is a cornerstone in metabolite identification. It provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are then employed to deduce the structure of the metabolites by analyzing their fragmentation patterns. For instance, in the analysis of metabolites of AM1220, which contains a 1-methylpiperidin-2-yl moiety, product ions at m/z 98 and 112 were indicative of an unaltered piperidine moiety, while shifts in other fragment ions pointed towards hydroxylation on other parts of the molecule. springermedizin.de A characteristic fragmentation pattern for N-dealkylated piperidine metabolites would involve the observation of a product ion corresponding to the piperidine ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is indispensable for the unambiguous structural elucidation of metabolites, particularly for determining the precise position of metabolic modifications. Following isolation and purification, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted. For hydroxylated piperidine metabolites, the chemical shifts of the protons and carbons adjacent to the site of hydroxylation would be significantly altered compared to the parent compound. For example, the introduction of a hydroxyl group would cause a downfield shift in the ¹H and ¹³C NMR spectra for the attached and neighboring carbons.

The combined use of HR-MS and NMR allows for a comprehensive and confident characterization of the full range of metabolites produced from the in vitro biotransformation of a parent compound.

Enzymatic Reactivity and Kinetic Studies in vitro

In vitro enzymatic reactivity and kinetic studies are essential for characterizing the enzymes responsible for the metabolism of a compound and for understanding the rate at which these transformations occur. These studies typically utilize human liver microsomes, S9 fractions, or recombinant human CYP enzymes.

Enzyme Phenotyping: To identify the specific CYP isoforms involved in the metabolism of this compound, a series of experiments would be conducted. These include:

Incubations with recombinant human CYP enzymes: This allows for the direct assessment of the metabolic capability of individual CYP isoforms.

Chemical inhibition studies: Selective chemical inhibitors for different CYP isoforms are used in incubations with human liver microsomes to determine which enzyme's inhibition leads to a significant reduction in metabolite formation.

Correlation analysis: The rate of metabolite formation is correlated with the activity of specific CYP isoforms across a panel of human liver microsomes from different donors.

Studies on other substituted piperidines have shown the involvement of various CYP enzymes, including CYP2D6 and CYP3A4, in their metabolism. nih.govdoi.org

Kinetic Parameter Determination: Once the primary metabolizing enzymes are identified, kinetic studies are performed to determine key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction. The intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ, is a crucial parameter for predicting the in vivo clearance of the compound.

The table below summarizes the typical kinetic parameters determined in such studies.

| Parameter | Description | Significance |

| Kₘ (Michaelis-Menten constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Indicates the affinity of the enzyme for the substrate. |

| Vₘₐₓ (Maximum velocity) | The maximum rate of the enzymatic reaction. | Reflects the catalytic efficiency of the enzyme. |

| CLᵢₙₜ (Intrinsic clearance) | Ratio of Vₘₐₓ to Kₘ. | Represents the inherent ability of the enzyme to metabolize the substrate. |

Design and Synthesis of Structural Analogues and Derivatives of 1 1 Methylpiperidin 2 Yl Propan 2 Amine for Academic Research Applications

Rationale for Structural Modifications to the Piperidine (B6355638) Ring and Side Chain

The piperidine ring is a prevalent core structure in many active pharmaceuticals, making it a key area for structural modification in drug design. thieme-connect.comthieme-connect.com Introducing chiral centers to the piperidine scaffold can significantly influence a molecule's druggability. thieme-connect.com Such modifications can alter physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicity. thieme-connect.comthieme-connect.com

For the 1-(1-methylpiperidin-2-yl)propan-2-amine scaffold, modifications can be strategically implemented on both the piperidine ring and the propan-2-amine side chain.

Piperidine Ring Modifications:

Stereochemistry: The chiral centers at the 2-position of the piperidine ring and the 2-position of the propan-2-amine side chain are critical. The synthesis of stereoisomers allows for the investigation of enantiomeric and diastereomeric effects on biological targets. Chiral piperidine scaffolds often show better adaptation to protein binding sites, leading to enhanced activity and selectivity. thieme-connect.com

Substitution: Introducing substituents at various positions on the piperidine ring can modulate the molecule's properties. For example, adding a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in some series of compounds. thieme-connect.com A para-hydroxy substitution on a piperidine ring has been demonstrated to increase inhibitory activity against monoamine oxidase (MAO). nih.gov

Ring Conformation: Altering the substitution pattern can lock the piperidine ring into specific conformations, which can be crucial for binding to a biological target.

Propan-2-amine Side Chain Modifications:

Chain Length and Flexibility: The length and flexibility of the alkylamine side chain can be altered to optimize interactions with a target. This can involve extending or contracting the propane chain to a butane or ethane chain, respectively. Such modifications can help to fill hydrophobic pockets within a binding site. slideshare.net

Functional Group Introduction: The terminal amine of the side chain is a prime location for introducing various functional groups. This can include acylation, sulfonylation, or the introduction of aromatic or heterocyclic moieties to probe for additional binding interactions. slideshare.net

Isosteric Replacement: The amine or methyl groups on the side chain can be replaced with isosteres to fine-tune the electronic and steric properties of the molecule.

The following table summarizes the rationale for these structural modifications:

| Modification Site | Type of Modification | Rationale |

| Piperidine Ring | Stereochemical alterations | Enhance binding affinity and selectivity |

| Introduction of substituents | Modulate solubility, lipophilicity, and metabolic stability | |

| Conformational locking | Optimize orientation for target binding | |

| Propan-2-amine Side Chain | Altering chain length | Optimize fit within binding pockets |

| Introducing new functional groups | Probe for additional binding interactions | |

| Isosteric replacements | Fine-tune electronic and steric properties |

Synthesis of Chemically Modified Derivatives for Binding or Mechanistic Studies

To investigate the interaction of this compound analogues with biological targets, specialized derivatives are synthesized. These include molecules with reporter groups for in vitro assays and radiolabeled analogues for receptor binding studies.

Reporter groups are moieties that can be detected and quantified, providing a readout of a biological event. Common reporter groups include fluorescent tags and biotin. The introduction of these groups onto the this compound scaffold allows for the development of in vitro assays to study target engagement and pathway modulation. youtube.com

For instance, a fluorescent dye can be conjugated to the terminal amine of the propan-2-amine side chain. This is typically achieved by reacting the amine with an activated ester or isothiocyanate derivative of the fluorophore. The resulting fluorescent analogue can then be used in binding assays, such as fluorescence polarization or fluorescence resonance energy transfer (FRET), to quantify its interaction with a target protein.

Alternatively, green fluorescent protein (GFP) can be used as a reporter in cell-based assays to identify small molecules that inhibit gene expression under specific conditions. sci-hub.red

Radiolabeling is a powerful technique for quantifying the binding of a ligand to its receptor. Isotopes such as tritium (³H), carbon-11 (¹¹C), and fluorine-18 (¹⁸F) are commonly used. For positron emission tomography (PET) imaging, ¹⁸F is an attractive radioisotope due to its ideal physical properties. mdpi.com

The synthesis of a radiolabeled analogue of this compound would likely involve the introduction of the radioisotope in the final step of the synthesis to minimize handling of radioactive material and maximize specific activity.

A common strategy for introducing ¹⁸F is through nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. For the this compound scaffold, a precursor could be designed with a leaving group on an alkyl chain attached to the terminal amine or at a suitable position on an aromatic substituent. For example, a fluoroalkoxy group can be introduced to create a precursor for ¹⁸F labeling. nih.gov

The following table outlines potential radiolabeling strategies:

| Isotope | Precursor Strategy | Reaction |

| ¹⁸F | Alkyl tosylate or mesylate | Nucleophilic substitution with [¹⁸F]fluoride |

| ¹¹C | Desmethyl precursor | Methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate |

| ³H | Unsaturated precursor | Catalytic hydrogenation with tritium gas |

Characterization of Novel Analogues

The structural elucidation and purity determination of newly synthesized analogues are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the synthesized compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the novel analogues. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups.

Purity Analysis: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compounds. mdpi.com

For chiral compounds, techniques such as chiral HPLC or the use of chiral shift reagents in NMR can be used to determine the enantiomeric or diastereomeric excess.

Development of Chemical Probes based on the this compound Scaffold

A chemical probe is a small molecule used to study and manipulate a biological system. The this compound scaffold can serve as a starting point for the development of such probes. The design of a chemical probe requires a molecule with high potency and selectivity for its intended target. ncl.ac.uk

The development process often involves an iterative cycle of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies guide the optimization of the initial scaffold to improve its properties. For example, the elaboration of aryl substituents on an ethylamino piperidine scaffold has been shown to be a viable strategy for achieving potency and selectivity for protein arginine methyltransferases. ncl.ac.uk

Considerations for Future Academic Research on 1 1 Methylpiperidin 2 Yl Propan 2 Amine

Advancements in Stereoselective Synthetic Methodologies

The synthesis of 1-(1-Methylpiperidin-2-yl)propan-2-amine with control over its absolute and relative stereochemistry is a significant challenge. Future research should focus on developing advanced synthetic methods that can selectively produce each of the four possible stereoisomers. The ability to access stereochemically pure isomers is crucial for subsequent chemical and biological studies.

Key research avenues include:

Chiral Auxiliary-Based Strategies : The use of chiral auxiliaries has proven effective in controlling stereoselectivity in the synthesis of 2-substituted piperidines. For instance, dienetricarbonyliron complexes can function as powerful auxiliaries, directing the formation of a single diastereoisomeric product during reductive amination cascades. rsc.orgnih.gov Adapting such methodologies could allow for the stereocontrolled construction of the piperidine (B6355638) core of the target molecule.

Asymmetric Catalysis : Gold-catalyzed reactions, such as the cyclization of N-homopropargyl amides, offer a modular and flexible approach to the enantioselective synthesis of piperidines. nih.gov This strategy could be explored to create the chiral piperidine framework, with the nitrogen atom available for subsequent methylation.

Multi-component Reactions : Recent developments in diastereoselective multi-component reactions have enabled the efficient synthesis of highly substituted piperidines from simple starting materials. researchgate.net Investigating novel multi-component strategies could provide a convergent and atom-economical route to the target compound's backbone.

Substrate-Controlled Synthesis : Methods involving intramolecular reactions, such as the aza-Michael addition using tethered chiral sulfinamide nucleophiles, can achieve desymmetrization and produce bicyclic compounds with high diastereomeric ratios, which could serve as precursors to the desired piperidine structure. researchgate.net

| Synthetic Methodology | Principle | Potential Application to Target Compound | Key Advantage |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group guides the stereochemical outcome of a reaction. rsc.orgnih.gov | Control of stereochemistry at the C2 position of the piperidine ring. | High diastereoselectivity and predictable outcomes. nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. nih.gov | Enantioselective formation of the piperidine ring. | High efficiency and modularity. nih.gov |

| Multi-component Reactions | Three or more reactants combine in a single operation to form a product containing parts of all reactants. researchgate.net | Rapid assembly of the core piperidine structure with the side chain precursor. | High efficiency and convergence. researchgate.net |

| Substrate-Controlled Synthesis | Existing stereocenters in the substrate direct the formation of new stereocenters. researchgate.net | Diastereoselective introduction of the propan-2-amine side chain onto a pre-formed chiral piperidine ring. | Leverages existing chirality to build complexity. |

Refinement of Computational Models for Predicting Molecular Interactions

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules at an atomic level. For this compound, refining computational models is essential to predict how its different stereoisomers might interact with biological systems, such as proteins and enzymes.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies on piperidine derivatives have successfully correlated structural features with biological activity using 2D and 3D descriptors. tandfonline.comtandfonline.comresearchgate.net Developing specific QSAR models for aminopiperidines could help predict the potential biological activities of the target compound and its analogues.

Molecular Docking Simulations : Docking studies are instrumental in predicting the binding modes and affinities of ligands to biological macromolecules. researchgate.netnih.gov High-resolution docking of the four stereoisomers into various receptor binding sites could reveal stereospecific interactions and guide the design of molecules with enhanced selectivity.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with biological targets over time. researchgate.net This can help assess the stability of binding poses predicted by docking and understand the conformational changes that may occur upon binding.

| Computational Technique | Objective | Specific Application for this compound |

|---|---|---|

| QSAR Modeling | Correlate chemical structure with biological activity. tandfonline.com | Predict potential therapeutic activities and prioritize stereoisomers for synthesis and testing. |

| Molecular Docking | Predict the preferred orientation and binding affinity of a molecule to a target. researchgate.netnih.gov | Differentiate the binding modes of the four stereoisomers to identify potential targets. |

| Molecular Dynamics | Simulate the physical movements of atoms and molecules over time. researchgate.net | Assess the stability of ligand-receptor complexes and explore conformational flexibility. |

Development of Novel Analytical Techniques for Structural Variants

The presence of four stereoisomers necessitates the development and application of advanced analytical techniques for their separation, identification, and quantification. Standard analytical methods may be insufficient to resolve and characterize these closely related structural variants.

Promising areas for research are:

Advanced Chiral Chromatography : While established, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases continue to evolve. nih.gov Research into new stationary phases specifically designed for chiral amines could lead to improved resolution. Furthermore, pre-column derivatization with chiral reagents to form diastereomers that are separable on achiral columns is a powerful strategy. acs.org

Chiroptical Sensing Methods : Novel optical sensing techniques based on circular dichroism (CD) spectroscopy offer rapid and sensitive analysis of chirality. nsf.gov Methods involving dynamic covalent chemistry, where the chiral amine reacts with a probe to generate a distinct CD signal, can be used to determine both the absolute configuration and the enantiomeric excess of a sample. nsf.govnih.gov

Mass Spectrometry-Based Techniques : The coupling of ion mobility separation with mass spectrometry is an emerging technique for distinguishing between isomers, including stereoisomers, based on their different shapes and sizes. acs.org

| Analytical Technique | Principle of Separation/Detection | Relevance for Structural Variants |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation and quantification of all four stereoisomers. |

| Pre-column Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, allowing separation on standard columns. acs.org | Facilitates separation when direct chiral methods are not effective. |

| Circular Dichroism (CD) Sensing | Analyte-induced change in the CD spectrum of a probe molecule. nsf.govnih.gov | Rapid determination of absolute configuration and enantiomeric excess. |

| Ion Mobility-Mass Spectrometry | Separation of ions based on their size, shape, and charge in the gas phase. acs.org | Potential for rapid, high-throughput differentiation of diastereomers and enantiomers. |

Exploration of this compound as a Synthetic Intermediate for Complex Chemical Architectures

The functional groups and stereochemical complexity of this compound make it an attractive building block for the synthesis of more complex molecules. Its potential as a synthetic intermediate warrants significant exploration.

Future studies could focus on:

Derivatization of the Primary Amine : The primary amine on the side chain is a key site for synthetic modification. It can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, to generate diverse libraries of new compounds for screening.

Scaffold for Novel Heterocycles : The diamine structure can be used as a foundation for constructing novel bicyclic or polycyclic heterocyclic systems. For example, intramolecular cyclization strategies could lead to new ring systems with potential applications in medicinal chemistry, analogous to how substituted piperidines are used to access alkaloid skeletons like quinolizidines and indolizidines. nih.gov

Development of Chiral Ligands : The diamine motif is a common feature in ligands used for asymmetric catalysis. By leveraging the defined stereochemistry of the molecule, novel chiral ligands could be synthesized and tested for their efficacy in promoting enantioselective transformations.

| Functional Group | Potential Synthetic Transformation | Resulting Structure/Application |

|---|---|---|

| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | Amides, secondary/tertiary amines; creation of compound libraries. |

| Tertiary Amine (N-CH₃) | Quaternization, Oxidation | Quaternary ammonium (B1175870) salts, N-oxides with modified properties. |

| Piperidine Ring | Ring-closing or ring-opening reactions | Formation of bicyclic systems or novel acyclic diamines. |

| Entire Molecule | Use as a chiral scaffold | Synthesis of complex heterocyclic architectures and chiral ligands. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(1-Methylpiperidin-2-yl)propan-2-amine, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer :

- Core Reaction : The compound can be synthesized via reductive amination between 1-methylpiperidin-2-one and propan-2-amine, using catalysts like palladium or nickel under hydrogenation conditions .

- Optimization : Adjusting solvent polarity (e.g., methanol vs. THF) and temperature (40–60°C) improves yield. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) enhances purity .

- Key Metrics : Typical yields range from 60–75%, with purity >95% confirmed by NMR and mass spectrometry.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the methylpiperidinyl and propan-2-amine moieties. Key signals: δ 1.2–1.5 ppm (piperidine CH₂), δ 2.3 ppm (N-methyl), δ 2.8–3.1 ppm (propan-2-amine CH) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks at m/z 156.2 [M+H]⁺. Fragmentation patterns distinguish structural isomers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or N95 respirators during synthesis .

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent degradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow OSHA HCS guidelines for chemical waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the N-methyl group with ethyl) to isolate pharmacophore contributions. Computational docking (AutoDock Vina) predicts binding affinities to targets like serotonin receptors .

- Dose-Response Validation : Conduct dose-escalation studies (0.1–100 µM) in triplicate to confirm activity thresholds. Use ANOVA with post-hoc tests (Tukey’s HSD) for statistical rigor .

Q. What advanced analytical strategies differentiate stereoisomers or degradation products of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IC columns (hexane/isopropanol 85:15) to separate enantiomers. Retention times and circular dichroism (CD) spectra confirm stereochemical purity .

- Stability Studies : Accelerated degradation (40°C, 75% humidity for 4 weeks) identifies hydrolytic byproducts. LC-MS/MS with MRM transitions tracks degradation pathways (e.g., oxidation at the piperidine ring) .

- X-ray Crystallography : Co-crystallize with tartaric acid derivatives to resolve absolute configuration .

Q. How should researchers design in vivo vs. in vitro models to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

- Methodological Answer :

- In Vitro Models :

- Hepatic Metabolism : Use human liver microsomes (HLMs) to assess CYP450-mediated metabolism. Monitor metabolites via UPLC-QTOF .

- Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS bioavailability .

- In Vivo Models :

- Rodent Studies : Administer 10 mg/kg intravenously (IV) or orally (PO) to Sprague-Dawley rats. Plasma sampling at 0.5, 1, 2, 4, 8, 24 h post-dose. Non-compartmental analysis (WinNonlin®) calculates AUC, Cₘₐₓ, and t₁/₂ .

- Tissue Distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.